N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

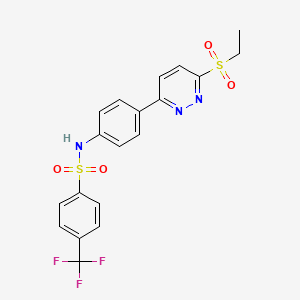

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group and a phenyl ring linked to a 4-(trifluoromethyl)benzenesulfonamide moiety.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O4S2/c1-2-30(26,27)18-12-11-17(23-24-18)13-3-7-15(8-4-13)25-31(28,29)16-9-5-14(6-10-16)19(20,21)22/h3-12,25H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXCSWXJGUIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure

The compound can be described by its chemical formula, which incorporates a pyridazine ring, sulfonamide group, and trifluoromethyl substituent. The structural complexity suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, related sulfonamide derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Compound B | Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |

| Compound C | Pseudomonas aeruginosa | 29.4 | Biofilm inhibition |

Antifungal Activity

In addition to antibacterial effects, the compound may possess antifungal properties. Research indicates that certain sulfonamide derivatives demonstrate significant antifungal activity against species like Aspergillus flavus and Candida albicans, with inhibitory rates up to 87% at specific concentrations .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Target Fungi | Inhibition Rate (%) | MIC (μM) |

|---|---|---|---|

| Compound D | Aspergillus flavus | 87 | 15.62 |

| Compound E | Candida albicans | 75 | Not specified |

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Studies suggest that similar compounds can inhibit tumor growth by targeting specific pathways associated with cell proliferation and apoptosis. For example, a related compound was observed to downregulate CD44 expression in malignant pleural mesothelioma cells, indicating a possible mechanism for anticancer activity .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Asian Journal evaluated the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of S. aureus and E. coli. The results indicated that compounds with ethylsulfonyl substitutions exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .

- Antifungal Assessment : Another research effort focused on the antifungal potential of sulfonamide derivatives against Candida species. The study highlighted the increased sensitivity of C. albicans when treated with compounds containing trifluoromethyl groups .

- Anticancer Mechanisms : Research examining the anticancer properties of related sulfonamides revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways, suggesting their role as potential chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

2.1.1. N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

- Structure : Features a pyridine ring substituted with benzyloxy and methyl groups, linked to 4-(trifluoromethyl)benzenesulfonamide.

- Key Differences :

- Heterocycle: Pyridine (vs. pyridazine in the target compound).

- Substituents: Benzyloxy and trimethyl groups (vs. ethylsulfonyl on pyridazine).

- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .

2.1.2. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : Combines a pyrazolopyrimidine core with chromen and fluorophenyl groups, linked to a benzenesulfonamide moiety.

- Key Differences :

- Heterocycle: Pyrazolopyrimidine (vs. pyridazine).

- Substituents: Fluorophenyl and chromen groups (vs. ethylsulfonyl and trifluoromethyl).

- Synthesis : Utilized Suzuki-Miyaura coupling with boronic acid derivatives and palladium catalysts .

2.1.3. 4-Amino-N-(4-methyl-2-thiazolyl)-N-[6-(methylthio)-3-pyridazinyl]benzenesulfonamide

- Structure : Contains a pyridazine ring substituted with methylthio and linked to a thiazolyl group.

- Key Differences :

- Substituents: Methylthio (vs. ethylsulfonyl) and thiazolyl (vs. trifluoromethylphenyl).

- Implications : The methylthio group may confer metabolic stability, while the thiazolyl moiety could modulate target selectivity .

Key Observations

Heterocyclic Influence :

- Pyridazine (target compound) offers a planar, electron-deficient scaffold compared to pyridine or pyrazolopyrimidine, which may enhance interactions with enzymes like kinases or carbonic anhydrases.

- Pyrazolopyrimidine (Example 53) is associated with kinase inhibition in anticancer research due to its fused heterocyclic system .

Substituent Effects: Ethylsulfonyl vs. Methylthio: Ethylsulfonyl (target) increases hydrophilicity and metabolic stability compared to methylthio ( compound) . Trifluoromethyl vs.

Synthetic Flexibility :

- Suzuki-Miyaura coupling (Example 53) enables rapid diversification of aryl groups, while sulfonylation ( and ) is a reliable method for introducing sulfonamide functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.